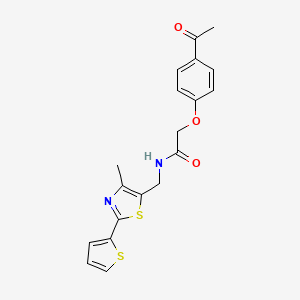
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide, also known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to exhibit various biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-acetylphenol, which is synthesized from phenol via acetylation. The second intermediate is 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde, which is synthesized from 2-aminothiophenol and 4-methyl-2-bromothiazole via a condensation reaction. The two intermediates are then coupled via an amide bond formation reaction to form the final product.
Starting Materials
Phenol, Acetic anhydride, Sodium acetate, 4-methyl-2-bromothiazole, 2-aminothiophenol, Sodium hydroxide, Acetone, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Diethyl ether, Chloroform, Sodium chloride, Anhydrous magnesium sulfate, Triethylamine, N,N-Dimethylformamide, N,N-Dimethylacetamide, N,N-Dimethylamino pyridine, Ethyl chloroformate, N,N'-Dicyclohexylcarbodiimide
Reaction
Synthesis of 4-acetylphenol: Phenol is reacted with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 4-acetylphenol., Synthesis of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde: 2-aminothiophenol is reacted with 4-methyl-2-bromothiazole in the presence of sodium hydroxide and acetone to yield 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde., Coupling of intermediates: 4-acetylphenol and 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde are coupled via an amide bond formation reaction in the presence of N,N-dimethylformamide, N,N-dimethylacetamide, N,N-dimethylamino pyridine, ethyl chloroformate, and N,N'-dicyclohexylcarbodiimide to yield the final product, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood. However, it has been suggested that 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide may exert its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in various cellular processes such as cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities using well-established synthesis methods. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research related to 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. One potential direction is to further investigate the mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. This could involve identifying the specific enzymes and proteins that are targeted by 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide and elucidating the molecular mechanisms by which 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exerts its biological effects. Another potential direction is to investigate the potential therapeutic applications of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in the treatment of Alzheimer's disease and Parkinson's disease. This could involve conducting preclinical studies to evaluate the efficacy and safety of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in animal models of these diseases. Finally, future research could also focus on developing new derivatives of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide that exhibit improved biological activities and pharmacokinetic properties.
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-17(26-19(21-12)16-4-3-9-25-16)10-20-18(23)11-24-15-7-5-14(6-8-15)13(2)22/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKGWBSBSJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)
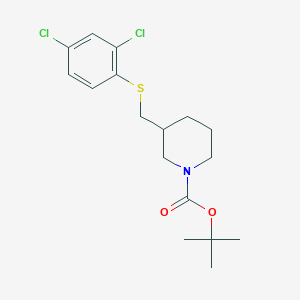
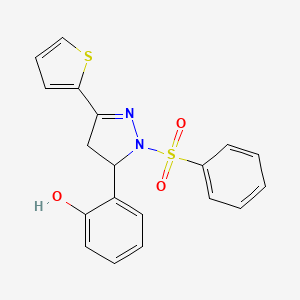
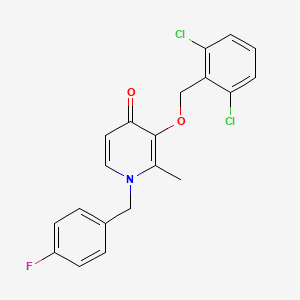
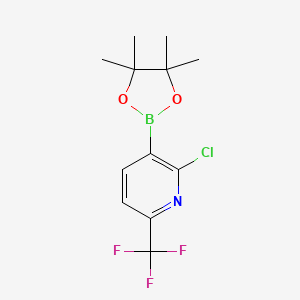
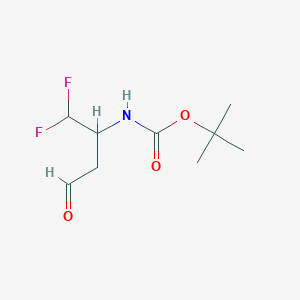
![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
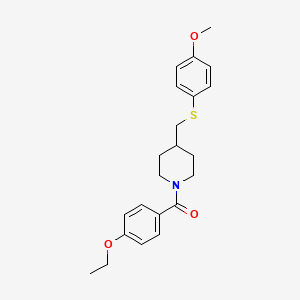

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)